1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a chlorophenyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate. This can be achieved through the chlorination of a phenyl compound using reagents such as chlorine gas or thionyl chloride under controlled conditions.
Formation of the Pyrrolidine Intermediate: The next step involves the synthesis of the pyrrolidine intermediate. This can be done through the cyclization of appropriate precursors, such as 1,4-diaminobutane, in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the chlorophenyl and pyrrolidine intermediates. This can be achieved through a condensation reaction using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-pyrrolidinone: Lacks the additional pyrrolidine ring and carbonyl group, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)pyrrolidin-2-one: Contains a single pyrrolidine ring and a chlorophenyl group, with distinct biological and chemical activities.
1-(4-Bromophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-3-5-13(6-4-12)18-10-11(9-14(18)19)15(20)17-7-1-2-8-17/h3-6,11H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQORTAXUSYECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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